

Ddr1-IN-1 Modulation of MAPK Signaling: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by collagen. Upon binding to collagen, DDR1 undergoes autophosphorylation and initiates a cascade of downstream signaling events that play crucial roles in cell adhesion, proliferation, migration, and extracellular matrix remodeling. One of the key pathways activated by DDR1 is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is a central regulator of a wide variety of cellular processes. Dysregulation of the DDR1-MAPK signaling axis has been implicated in various pathological conditions, including fibrosis and cancer.

Ddr1-IN-1 is a potent and highly selective inhibitor of DDR1 kinase activity.[1][2][3][4][5][6] Its specificity makes it an invaluable tool for elucidating the precise roles of DDR1 in cellular signaling and a potential therapeutic agent for diseases driven by aberrant DDR1 activity. This technical guide provides a comprehensive overview of the modulation of MAPK signaling by **Ddr1-IN-1**, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the involved signaling pathways and experimental workflows.

Data Presentation Quantitative Inhibitory Activity of Ddr1-IN-1



The following tables summarize the key quantitative data for **Ddr1-IN-1**'s inhibitory activity against DDR1 and its cellular effects.

Target	Parameter	Value (nM)	Reference
DDR1	IC50	105	[1][2][3][4][5][6]
DDR2	IC50	413	[4][6]
DDR1 Autophosphorylation (in U2OS cells)	EC50	86	[1]

Note: While **Ddr1-IN-1** has been shown to modulate the phosphorylation of downstream MAPK components like ERK, specific IC50 values for the inhibition of individual phosphorylated MAPK proteins (p-ERK, p-JNK, p-p38) by **Ddr1-IN-1** are not readily available in the public domain.

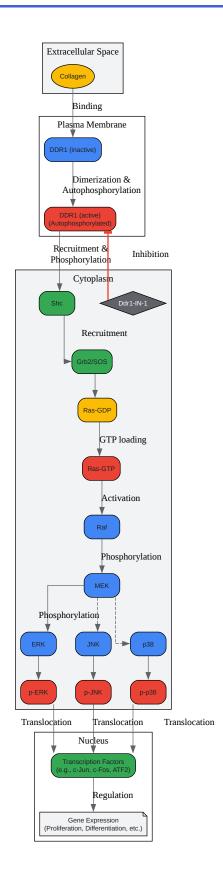
Kinase Selectivity Profile of Ddr1-IN-1

Ddr1-IN-1 exhibits a high degree of selectivity for DDR1. A KinomeScan assay against a panel of 451 kinases demonstrated that **Ddr1-IN-1** has a selectivity score (S(1) at 1 μ M) of 0.01. While some binding was observed for ABL, KIT, and PDGFR β in this screen, these interactions were not confirmed in subsequent enzymatic assays.[7]

Signaling Pathways and Experimental Workflows Ddr1-IN-1 Modulation of the MAPK Signaling Pathway

The following diagram illustrates the canonical DDR1-mediated MAPK signaling pathway and the point of inhibition by **Ddr1-IN-1**. Upon collagen binding, DDR1 dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Shc. This leads to the recruitment of the Grb2-SOS complex, which in turn activates Ras. Activated Ras initiates a phosphorylation cascade through Raf, MEK, and finally the MAP kinases (ERK, JNK, and p38), which then translocate to the nucleus to regulate gene expression. **Ddr1-IN-1** directly inhibits the kinase activity of DDR1, thereby preventing the initiation of this downstream signaling cascade.





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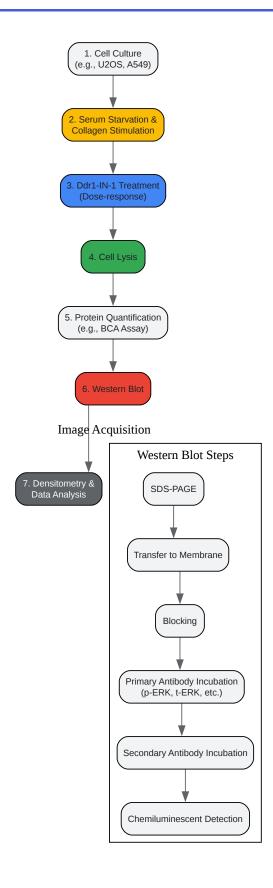
Caption: **Ddr1-IN-1** inhibits DDR1 autophosphorylation, blocking downstream MAPK signaling.



Experimental Workflow for Assessing Ddr1-IN-1 Activity

The following diagram outlines a typical experimental workflow to investigate the effect of **Ddr1-IN-1** on MAPK signaling in a cell-based assay.





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